N-benzoyl-N'-cyclopentylurea
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Overview
Description
N-benzoyl-N’-cyclopentylurea: is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of benzoylurea, which is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzoyl-N’-cyclopentylurea can be synthesized through the reaction of benzoyl isocyanate with cyclopentylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for N-benzoyl-N’-cyclopentylurea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-benzoyl-N’-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-benzoyl-N’-cyclopentylurea into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: N-benzoyl-N’-cyclopentylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .
Biology: In biological research, N-benzoyl-N’-cyclopentylurea is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug development .
Medicine: Its ability to inhibit specific enzymes makes it a promising candidate for therapeutic agents .
Industry: In the industrial sector, N-benzoyl-N’-cyclopentylurea is used in the production of pesticides and insecticides. Its derivatives are known to inhibit chitin synthesis in insects, making it effective in pest control .
Mechanism of Action
N-benzoyl-N’-cyclopentylurea exerts its effects by inhibiting specific enzymes involved in various biological processes. For example, in insects, it inhibits chitin synthase, preventing the formation of chitin, which is essential for the insect’s exoskeleton . This inhibition disrupts the insect’s growth and development, leading to its eventual death .
Comparison with Similar Compounds
N-benzoyl-N’-phenylurea: Used as an insecticide and known for its chitin synthesis inhibition properties.
N-benzoyl-N’-methylurea: Another derivative with similar applications in agriculture and pharmaceuticals.
Uniqueness: N-benzoyl-N’-cyclopentylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl group differentiates it from other benzoylurea derivatives, potentially offering different reactivity and biological activity .
Properties
IUPAC Name |
N-(cyclopentylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZHVOZZECTNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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